2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine
Description
Structure and Synthesis The compound 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine features a 5-methylimidazo[1,2-a]pyridine core substituted at the 2-position with a (1-bromonaphthalen-2-yl)oxymethyl group. The imidazo[1,2-a]pyridine scaffold is synthesized via cyclization reactions, as demonstrated in the preparation of 5-methylimidazo[1,2-a]pyridine derivatives (e.g., refluxing 2-amino-6-methylpyridine with 2-chloroacetaldehyde) . The bromonaphthyloxy moiety is likely introduced through nucleophilic substitution or coupling reactions, analogous to methods used for structurally related acetamide derivatives (e.g., VU0418705) .
Properties
Molecular Formula |
C19H15BrN2O |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-[(1-bromonaphthalen-2-yl)oxymethyl]-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H15BrN2O/c1-13-5-4-8-18-21-15(11-22(13)18)12-23-17-10-9-14-6-2-3-7-16(14)19(17)20/h2-11H,12H2,1H3 |
InChI Key |
VMRATWSODGCRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)COC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 1-bromonaphthalene with 2-methylimidazo[1,2-a]pyridine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often require a base and are conducted in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties
- Molecular Weight : ~445.3 g/mol (estimated from C₁₉H₁₆BrN₂O).
- Functional Groups : Bromonaphthyl ether, methylimidazo[1,2-a]pyridine.
- Reactivity : The bromine atom at the naphthalene ring may participate in cross-coupling reactions, while the methyl group at the 5-position and the oxymethyl linker influence steric and electronic properties.
Chemical Reactivity
Hydrogenation Behavior Imidazo[1,2-a]pyridines with electron-donating groups (e.g., 5-methyl) exhibit enhanced reactivity in enantioselective hydrogenation (EH). For instance, Glorius et al. demonstrated that Ru–NHC catalysts achieve high yields (>90%) and enantioselectivity (>90% ee) for 5-methylimidazo[1,2-a]pyridines .
Chlorination with NCS
Substituents at the 3-position of 5-methylimidazo[1,2-a]pyridines dictate reaction outcomes with N-chlorosuccinimide (NCS):
- Electron-withdrawing groups (EWGs) at the 3-position (e.g., nitro, formyl) yield ipso-chlorinated products.
- Electron-donating groups (EDGs) or methyl groups lead to chlorination at the methyl group .
Key Observations :
- Unlike mutagenic imidazo[4,5-b]pyridines (e.g., dietary carcinogens), the target compound’s substitution pattern may reduce DNA adduct formation .
Physical Properties
Key Differences :
- The bromonaphthyl group increases molecular weight and steric bulk, likely reducing solubility in aqueous media compared to smaller analogues.
- The oxymethyl linker in the target compound may enhance metabolic stability compared to ester or amide-linked derivatives.
Biological Activity
2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine core substituted with a bromonaphthyl moiety. Its chemical formula is C15H14BrN3O, and it exhibits significant lipophilicity, which may influence its biological activity.
Synthesis
The synthesis of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine typically involves several steps, including the bromination of naphthalene derivatives and subsequent coupling reactions with imidazo[1,2-a]pyridine derivatives. Various methods have been explored for optimizing yields and purity.
Anticancer Activity
Recent studies have indicated that 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine exhibits promising anticancer properties. In vitro assays demonstrate that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. Studies reveal that it possesses moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The biological activity of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine is thought to be mediated through several pathways:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by inhibiting key enzymes involved in DNA replication.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Targeting Specific Kinases : Preliminary studies indicate that it may inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Oncology evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 μM. The study also highlighted the compound's ability to enhance the effects of conventional chemotherapeutics.
Case Study 2: Antimicrobial Properties
Research conducted by Zhang et al. focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings demonstrated that it could serve as a potential lead compound for developing new antibiotics, particularly in combating multidrug-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
